Methyl 4-isopropyl-2-methylbenzoate

Description

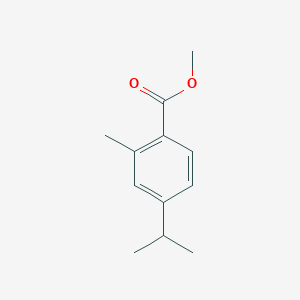

Methyl 4-isopropyl-2-methylbenzoate (CAS: 190367-32-9) is an aromatic ester with the molecular formula C₁₂H₁₆O₂ and a molecular weight of 192.254 g/mol . Structurally, it features a benzoate backbone substituted with a methyl group at the 2-position and an isopropyl group at the 4-position of the aromatic ring, esterified with a methyl group. This compound is part of a broader class of substituted benzoates, which are widely studied for their applications in organic synthesis, fragrance formulation, and polymer chemistry.

Properties

Molecular Formula |

C12H16O2 |

|---|---|

Molecular Weight |

192.25 g/mol |

IUPAC Name |

methyl 2-methyl-4-propan-2-ylbenzoate |

InChI |

InChI=1S/C12H16O2/c1-8(2)10-5-6-11(9(3)7-10)12(13)14-4/h5-8H,1-4H3 |

InChI Key |

CWHHLXBYXPIZJV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(C)C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Methyl 4-isopropyl-2-methylbenzoate can be compared to structurally related esters, benzamides, and substituted aromatic compounds based on molecular weight, substituent arrangement, and functional group reactivity. Below is a detailed analysis:

Substituted Benzoate Esters

The following table summarizes key structural and molecular differences between this compound and its analogs:

Key Observations:

- Ester Group Impact: Larger ester groups (e.g., tert-butyl) increase molecular weight and steric bulk, likely reducing volatility and altering solubility. For instance, methyl esters (e.g., methyl salicylate in ) are more volatile than tert-butyl analogs.

Functional Group Variants

- Benzamide Derivatives: 4-Isopropyl-2-methylbenzamide (C₁₁H₁₅NO, MW: 177.243 ) lacks the ester group, replacing it with an amide. This substitution increases polarity and hydrogen-bonding capacity, enhancing solubility in polar solvents compared to the ester.

- Benzoyl Chlorides : 4-Isopropyl-2-methylbenzoyl chloride (C₁₁H₁₃ClO, MW: 196.673 ) is more reactive due to the electrophilic acyl chloride group, making it prone to nucleophilic attack (e.g., in Friedel-Crafts acylations).

Gas Chromatography Behavior

Methyl esters like this compound are commonly analyzed via gas chromatography (GC). Analogous compounds (e.g., sandaracopimaric acid methyl ester and communic acid methyl esters in ) exhibit distinct retention times influenced by molecular weight and branching. For example, the tert-butyl analog of this compound would likely elute later in GC due to higher molecular weight and reduced volatility.

Stability and Reactivity

- Hydrolysis Sensitivity: Methyl esters generally hydrolyze faster than ethyl or tert-butyl esters under basic conditions due to smaller leaving groups (methanol vs. tert-butanol) .

- Oxidative Stability : The electron-donating isopropyl and methyl groups may stabilize the aromatic ring against electrophilic attack compared to unsubstituted benzoates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.